molecular formula C11H15N5 B14950799 N-cyclopentyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

N-cyclopentyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B14950799
M. Wt: 217.27 g/mol
InChI Key: PKLOAYXKCIWKLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclopentyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (CAS 1023454-63-8) is a high-purity synthetic compound supplied with a minimum purity of 98% . This chemical belongs to the 1,2,4-triazolo[1,5-a]pyrimidine (TP) class of heterocycles, a scaffold recognized in medicinal chemistry for its remarkable versatility . The TP core is isoelectronic with the purine ring, making it a valuable bio-isosteric surrogate in the design of novel bioactive molecules, such as kinase inhibitors . Furthermore, the presence of multiple nitrogen atoms in its structure provides intrinsic metal-chelating properties, which have been exploited in the development of potential anti-cancer and anti-parasitic agents . Researchers are investigating this and related TP-based structures as candidates for targeting central nervous system conditions, with patents disclosing similar compounds as inhibitors of Phosphodiesterase 2 (PDE2) for the potential treatment of diseases like anxiety, cognitive impairment, and dementia . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses in humans or animals. Please refer to the Safety Data Sheet (SDS) for safe handling procedures. This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation .

Properties

Molecular Formula

C11H15N5

Molecular Weight

217.27 g/mol

IUPAC Name

N-cyclopentyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C11H15N5/c1-8-6-10(15-9-4-2-3-5-9)16-11(14-8)12-7-13-16/h6-7,9,15H,2-5H2,1H3

InChI Key

PKLOAYXKCIWKLF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)NC3CCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine typically involves the cyclocondensation of 5-amino-3H-1,2,4-triazole with appropriate aldehydes or ketones. One common method involves the reaction of 5-amino-3H-1,2,4-triazole with cyclopentanone and methyl iodide under basic conditions to form the desired product . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate and requires heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Catalysts such as zinc chloride or other Lewis acids may be employed to improve the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halides, alkoxides, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-cyclopentyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-one, while reduction may produce this compound derivatives with reduced functional groups .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations at the 7-Position

The 7-position amine substituent significantly impacts biological activity and physicochemical properties. Key comparisons include:

Cycloalkyl vs. Aryl/Aralkyl Amines
Compound Substituent at C7 Key Data Reference
Compound 40 Cyclopentyl m/z 302.1; NMR-confirmed cyclopentyl protons
N-(4-Chlorophenethyl)-5-phenyl 4-Chlorophenethyl LCMS m/z 324.36; anti-tubercular activity
N-(4-Methoxyphenethyl) 4-Methoxyphenethyl Synthesized via NMP-mediated coupling; 40% yield
N-[3,5-Bis(trifluoromethyl)phenyl] 3,5-Bis(trifluoromethyl)phenyl Mol. wt. 361.25; high hydrophobicity

Chlorophenethyl derivatives show anti-tubercular activity but may suffer from metabolic instability due to halogenated aromatics .

Fluorinated Derivatives

Fluorine incorporation improves metabolic stability and target affinity:

  • Compound 5 : 2-(1,1-Difluoroethyl)-N-tetrahydronaphthalen-2-yl derivative (m/z 344 [MH]+) showed 89% yield and Plasmodium DHOD inhibition .
  • Compound 6 : 6-Fluoro-tetrahydronaphthalen-2-yl analog with enhanced anti-malarial potency .

Comparison : Fluorinated analogs exhibit higher target specificity but may reduce solubility compared to Compound 40’s cyclopentyl group .

Substituent Effects at the C5 Position

The C5 methyl group in Compound 40 contrasts with phenyl or pyridyl substituents in analogs:

Compound C5 Substituent Activity/Properties Reference
Compound 40 Methyl Stabilized core; NMR δ 2.44 (s, 3H)
5-Phenyl derivatives Phenyl Anti-tubercular (e.g., Compound 35: N-cyclobutyl)
5-(Pyridin-2-yl) Pyridinyl Improved solubility; Plasmodium inhibition

Key Insight : Methyl at C5 (Compound 40) simplifies synthesis and reduces steric hindrance compared to phenyl/pyridyl groups, which may enhance binding in larger active sites (e.g., Plasmodium DHOD) .

Q & A

Q. What are the optimized synthetic routes for N-cyclopentyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine?

The synthesis typically involves cyclocondensation of substituted pyrimidine precursors with cyclopentylamine. A key step is the cyclization of 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine derivatives using catalytic agents like TMDP (tetramethylenediamine propane) in ethanol/water mixtures, which improves yield (up to 56%) and purity . NMR (e.g., δ 8.37 ppm for aromatic protons) and mass spectrometry (m/z 302.1 [M+H]⁺) confirm structural integrity .

Q. How is the compound characterized to validate its structural identity?

Characterization relies on ¹H NMR (DMSO-d₆, 400 MHz) to identify protons in the triazolopyrimidine core (δ 2.44 ppm for methyl, δ 4.12–3.98 ppm for cyclopentyl CH) and mass spectrometry (ESI-MS m/z 302.1). Crystallographic data for analogous compounds (e.g., 5-ethyl-6-octyl derivatives) confirm planar triazolopyrimidine geometry .

Q. What solvents and catalysts enhance reaction efficiency during synthesis?

Polar aprotic solvents (DMF, ethanol) and catalysts like NaH or TMDP improve cyclization and amine coupling. For example, NaH in DMF facilitates N-alkylation of triazolopyrimidines at 0°C under nitrogen . TMDP in water/ethanol (1:1 v/v) minimizes byproducts in heterocyclic amine formation .

Advanced Research Questions

Q. How do substituent variations at the 5- and 7-positions affect biological activity?

Substituents modulate target binding. For instance:

  • 5-Methyl : Enhances lipophilicity, improving blood-brain barrier penetration .
  • N-Cyclopentyl : Increases steric bulk, potentially enhancing selectivity for enzyme targets like dihydroorotate dehydrogenase (DHODH) .
    Analogues with trifluoromethyl groups show 10-fold higher enzyme inhibition (IC₅₀ < 50 nM) due to hydrophobic interactions .

Q. What methodological approaches resolve contradictions in enzyme inhibition data?

Discrepancies in IC₅₀ values may arise from assay conditions (e.g., pH, cofactors). For DHODH inhibitors:

  • Use isothermal titration calorimetry (ITC) to measure binding affinity independently of enzymatic activity.
  • Validate via X-ray crystallography of enzyme-inhibitor complexes (e.g., Plasmodium falciparum DHODH with triazolopyrimidines) .

Q. How is the compound’s pharmacokinetic profile evaluated in preclinical models?

  • Lipophilicity (LogP) : Calculated via HPLC retention times; optimal LogP ~2.5 for CNS penetration .
  • Metabolic stability : Assessed using liver microsomes (e.g., human/rat, t₁/₂ > 60 min indicates suitability for in vivo studies) .
  • In vivo efficacy : Murine malaria models show ED₅₀ values <10 mg/kg for triazolopyrimidines targeting DHODH .

Q. What strategies improve selectivity over off-target kinases or cytochrome P450 enzymes?

  • Molecular docking : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target interactions.
  • Structure-activity relationship (SAR) : Replace cyclopentyl with tetrahydroisoquinoline to reduce CYP3A4 inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.